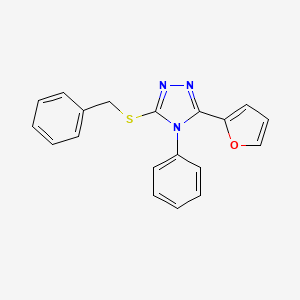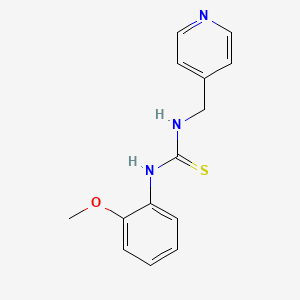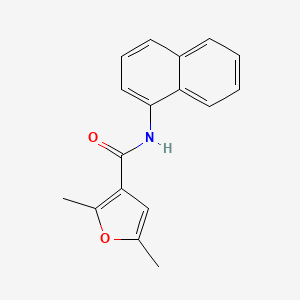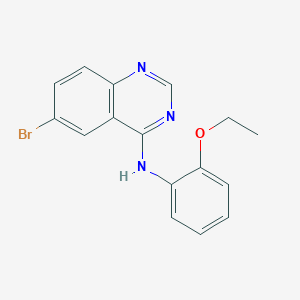![molecular formula C19H26N2O2S B5601001 (1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of structurally complex bicyclic compounds often involves multi-step reactions that intricately build the core structure while introducing various functional groups. For related compounds, such as 3,7-diazabicyclo[3.3.1]nonane derivatives, methods include aminomethylation reactions and intramolecular cyclizations, which could be relevant for synthesizing the target compound (Dotsenko et al., 2007).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of bicyclic compounds, revealing details such as chair-chair conformations and substituent orientations. For similar compounds, structural analysis demonstrated significant repulsion between axial atoms, affecting the molecular conformation (Weber et al., 2001). These techniques could elucidate the detailed structure of the target compound.
Chemical Reactions and Properties
Chemical reactivity and properties of bicyclic compounds depend on their functional groups and structural conformation. For instance, diazabicyclo[3.3.1]nonanones exhibit specific chemical behaviors due to their unique structure, influencing their reactivity and interactions with other molecules (Samhammer et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of bicyclic compounds can be influenced by their molecular arrangement and substituents. Detailed studies on related compounds provide insights into how structural variations affect these properties (Fernández et al., 1995).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity, of compounds like "(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one," are determined by their functional groups and molecular framework. Research on analogues highlights how structural features impact these chemical characteristics, which is crucial for understanding the behavior of the target compound in various chemical environments (Inagaki et al., 2004).
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(4-thiophen-2-ylbutanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-18(5-1-3-17-4-2-10-24-17)20-12-15-8-9-16(13-20)21(19(15)23)11-14-6-7-14/h2,4,10,14-16H,1,3,5-9,11-13H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJGGUEHVUMLK-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)CCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)CCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)


![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)

![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

